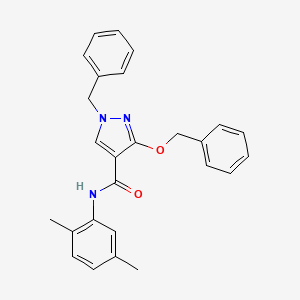

1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(2,5-dimethylphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-19-13-14-20(2)24(15-19)27-25(30)23-17-29(16-21-9-5-3-6-10-21)28-26(23)31-18-22-11-7-4-8-12-22/h3-15,17H,16,18H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPMOQKVHHUAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the benzyl and benzyloxy groups: This step involves the alkylation of the pyrazole ring with benzyl halides in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the substituted pyrazole with 2,5-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions would yield benzyl alcohols or benzyl ketones, while nitration of the aromatic rings would introduce nitro groups.

Scientific Research Applications

Research indicates that 1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide exhibits significant biological activities:

- Anticancer Activity : Studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values indicating potent activity against human colorectal carcinoma (HCT116) cells .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. Certain derivatives showed significant minimum inhibitory concentrations (MIC), suggesting potential as antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of pyrazole derivatives, this compound was found to exhibit cytotoxic effects on HCT116 cells with an IC50 value comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). The study highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular pathways .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that it possessed significant activity against several bacterial strains, with MIC values demonstrating effectiveness at low concentrations. This suggests its potential utility in developing new antimicrobial therapies .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for applications in:

- Cancer Therapy : As a lead compound for developing novel anticancer drugs targeting specific pathways involved in tumor growth and survival.

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Target Compound :

Key Findings :

Pyrazole-Based Antioxidant/Anti-inflammatory Analogs

Comparison with Target Compound :

Key Findings :

- The carboxamide group in the target compound may enhance stability compared to the carbaldehyde group in analogs.

Structure-Activity Relationship (SAR) Insights

Role of Substituent Position and Electronic Effects

Impact of Core Structure

- Pyrazole vs. Naphthalene :

- Pyrazole’s smaller aromatic system may reduce π-π stacking interactions but introduce nitrogen-based hydrogen bonding opportunities.

- Naphthalene’s planar structure in compounds facilitates stronger binding to chloroplast membranes.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole ring, benzyl and benzyloxy groups, and a dimethylphenyl moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways related to cell growth and apoptosis.

- Autophagy Regulation : Recent studies indicate that similar compounds can modulate autophagy by affecting mTORC1 activity, which is crucial for cellular homeostasis and survival under stress conditions .

Antiproliferative Effects

Research has shown that compounds structurally related to this compound exhibit significant antiproliferative effects in cancer cell lines. For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and increased basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide 23 | <0.5 | mTORC1 inhibition, autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide 22 | <0.5 | mTORC1 inhibition |

Autophagy Modulation

The ability of these compounds to modulate autophagy presents a novel mechanism for cancer treatment. By inhibiting mTORC1, they promote autophagic degradation of damaged organelles and proteins, which can be particularly beneficial in cancer cells that rely on autophagy for survival under stress .

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

- Study on MIA PaCa-2 Cells : This study highlighted the effects of pyrazole derivatives on mTORC1 signaling pathways. The compounds tested showed a marked decrease in cell viability and increased markers of autophagy, indicating their potential as therapeutic agents in pancreatic cancer .

- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the pyrazole core significantly impacted biological activity. This emphasizes the importance of structural variations in enhancing or diminishing pharmacological effects .

Q & A

Q. What are the optimal conditions for synthesizing 1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide to maximize yield and purity?

Methodological Answer:

- Reaction Setup : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, similar to pyrazole derivative syntheses (e.g., 4 hours reflux at 78°C) .

- Solvent Evaporation : Employ reduced-pressure distillation post-reaction to isolate solids efficiently .

- Purification : Recrystallization using ethanol or ethyl acetate is recommended for purity. Monitor via TLC or HPLC.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of triazole/benzaldehyde derivatives) and catalyst concentration (e.g., 5 drops glacial acetic acid per 0.001 mol substrate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .

- XRD : Determine crystallinity and unit cell parameters (e.g., monoclinic systems observed in pyrazole analogs) .

- NMR : Use ¹H/¹³C NMR to resolve benzyl, dimethylphenyl, and carboxamide moieties. Compare with synthesized analogs (e.g., shifts at δ 7.2–7.5 ppm for aromatic protons) .

- TEM : Analyze particle size distribution for nano-formulations (e.g., 50–200 nm ranges reported for similar compounds) .

Q. How can solubility challenges be addressed during in vitro biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers for aqueous compatibility .

- pH Adjustment : Test solubility in buffered solutions (pH 6–8) to mimic physiological conditions.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) without altering the pyrazole core .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclocondensation of intermediates in the synthesis of this compound?

Methodological Answer:

- Nucleophilic Attack : Benzyloxy groups activate the pyrazole ring for electrophilic substitution, as seen in triazole-benzaldehyde condensations .

- Acid Catalysis : Glacial acetic acid protonates carbonyl groups, facilitating nucleophilic addition-elimination steps .

- Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation (e.g., enolate intermediates in cyclocondensation) .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT calculations) and experimental spectroscopic data for this compound?

Methodological Answer:

- Data Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 09/B3LYP/6-311++G(d,p)) with XRD-derived bond lengths/angles .

- Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to align with experimental solvent environments .

- Vibrational Analysis : Reconcile calculated IR frequencies with experimental data by scaling factors (e.g., 0.961 for B3LYP) .

Q. What advanced molecular docking strategies are suitable for studying the interaction of this pyrazole derivative with biological targets?

Methodological Answer:

- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., COX-2, EGFR) due to the compound’s aromatic/benzyl groups .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand parameters. Validate via MD simulations (e.g., 100 ns trajectories) .

- Binding Affinity : Calculate ΔG values and compare with in vitro IC₅₀ data (e.g., pyrazole carboxamides showing nM-range inhibition) .

Q. How can statistical design of experiments (DoE) optimize the synthesis and bioactivity testing of this compound?

Methodological Answer:

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst volume) .

- Response Surface Methodology (RSM) : Central composite designs to maximize yield/purity while minimizing byproducts .

- Bioassay Optimization : Apply factorial designs to test multiple biological endpoints (e.g., cytotoxicity, enzyme inhibition) with minimal replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.